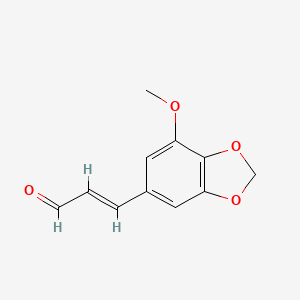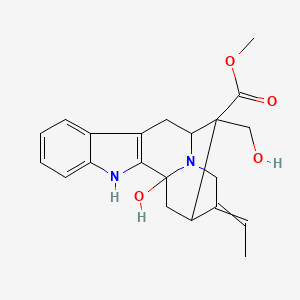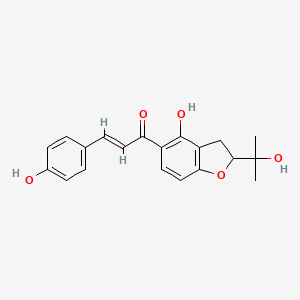
2',4'-Dihydroxy-3',6'-Dimethoxychalcon
Übersicht
Beschreibung
2’,4’-Dihydroxy-3’,6’-dimethoxychalcone is a natural product that can be isolated from Polygonum Lapathifolium. It belongs to the class of flavonoids, specifically chalcones, and exhibits various biological activities, including cytotoxic, anti-inflammatory, and anti-cholinesterase properties .
Wissenschaftliche Forschungsanwendungen
Chemistry: It is used as a precursor for the synthesis of other bioactive compounds.
Industry: It is used in the development of natural product-based pharmaceuticals and nutraceuticals.
Wirkmechanismus
Target of Action
The primary targets of 2’,4’-Dihydroxy-3’,6’-dimethoxychalcone are CCRF-CEM leukemia cells and CEM/ADR5000 cells . These cells are commonly used in research to study the effects of potential anticancer compounds.
Mode of Action
2’,4’-Dihydroxy-3’,6’-dimethoxychalcone interacts with its targets by inhibiting their growth. It has been found to inhibit the growth of CCRF-CEM leukemia cells and CEM/ADR5000 cells, with IC50 values of 10.67 and 18.60 μM, respectively .
Biochemical Pathways
It is known that the compound has a significant impact on the growth of certain cancer cells
Pharmacokinetics
It is known that the compound is a natural product that can be isolated from polygonum lapathifolium
Result of Action
The primary result of the action of 2’,4’-Dihydroxy-3’,6’-dimethoxychalcone is the inhibition of growth in certain cancer cells . This suggests that the compound may have potential as an anticancer agent.
Action Environment
It is known that the compound is a natural product isolated from polygonum lapathifolium , suggesting that it may be influenced by factors such as the growth conditions of the plant.
Biochemische Analyse
Biochemical Properties
2’,4’-Dihydroxy-3’,6’-dimethoxychalcone interacts with various enzymes and proteins in biochemical reactions. It has been found to inhibit the growth of CCRF-CEM leukemia cells and CEM/ADR5000 cells, with IC50 values of 10.67 and 18.60 μM, respectively .
Cellular Effects
2’,4’-Dihydroxy-3’,6’-dimethoxychalcone has significant effects on various types of cells and cellular processes. It influences cell function by inhibiting the growth of CCRF-CEM leukemia cells and CEM/ADR5000 cells .
Molecular Mechanism
At the molecular level, 2’,4’-Dihydroxy-3’,6’-dimethoxychalcone exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2’,4’-Dihydroxy-3’,6’-dimethoxychalcone typically involves the Claisen-Schmidt condensation reaction. This reaction is carried out between 2,4-dihydroxyacetophenone and 3,6-dimethoxybenzaldehyde in the presence of a base such as sodium hydroxide or potassium hydroxide. The reaction is usually conducted in an ethanol or methanol solvent under reflux conditions .
Industrial Production Methods
Industrial production of 2’,4’-Dihydroxy-3’,6’-dimethoxychalcone follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The product is then purified using techniques such as recrystallization or column chromatography .
Analyse Chemischer Reaktionen
Types of Reactions
2’,4’-Dihydroxy-3’,6’-dimethoxychalcone undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert it into dihydrochalcones.
Substitution: It can undergo electrophilic substitution reactions due to the presence of hydroxyl and methoxy groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Sodium borohydride or lithium aluminum hydride are typically used as reducing agents.
Substitution: Electrophilic substitution reactions often use reagents like bromine or nitric acid.
Major Products Formed
Oxidation: Quinones
Reduction: Dihydrochalcones
Substitution: Brominated or nitrated derivatives
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2’,4’-Dihydroxy-4’,6’-dimethoxychalcone
- 2’,3’-Dihydroxy-4’,6’-dimethoxychalcone
- 2’,4’-Dihydroxy-3’,5’-dimethoxychalcone
Uniqueness
2’,4’-Dihydroxy-3’,6’-dimethoxychalcone is unique due to its specific substitution pattern, which contributes to its distinct biological activities. Compared to similar compounds, it exhibits higher cytotoxic and anti-inflammatory activities, making it a valuable compound for further research and development .
Eigenschaften
IUPAC Name |
(E)-1-(2,4-dihydroxy-3,6-dimethoxyphenyl)-3-phenylprop-2-en-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16O5/c1-21-14-10-13(19)17(22-2)16(20)15(14)12(18)9-8-11-6-4-3-5-7-11/h3-10,19-20H,1-2H3/b9-8+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BXMWIRIMYNWIGQ-CMDGGOBGSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=C(C(=C1)O)OC)O)C(=O)C=CC2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C(=C(C(=C1)O)OC)O)C(=O)/C=C/C2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What are the notable antimicrobial activities of 2',4'-Dihydroxy-3',6'-dimethoxychalcone?
A1: Research indicates that 2',4'-Dihydroxy-3',6'-dimethoxychalcone exhibits antimicrobial activity against a range of Gram-positive and Gram-negative bacteria. Notably, it demonstrates activity against Escherichia coli, Klebsiella pneumonia, and Pseudomonas aeruginosa []. This suggests its potential as a lead compound for developing novel antibacterial agents.
Q2: What is the reported cytotoxic activity of 2',4'-Dihydroxy-3',6'-dimethoxychalcone, particularly against cancer cell lines?
A2: 2',4'-Dihydroxy-3',6'-dimethoxychalcone shows promising cytotoxic activity against several cancer cell lines, including leukemia (THP-1), cervical (HeLa), prostate (PC3), and breast (MCF-7) cancer cells [, ]. Importantly, its IC50 value against the leukemia cell line THP-1 was found to be lower than that of the established anticancer drug paclitaxel, highlighting its potential as an anti-leukemic agent [].
Q3: Have any structure-activity relationship (SAR) studies been conducted on 2',4'-Dihydroxy-3',6'-dimethoxychalcone or related compounds?
A3: While the provided literature doesn't delve into specific SAR studies for 2',4'-Dihydroxy-3',6'-dimethoxychalcone, one study mentions that cardamomin, another compound isolated from Polygonum limbatum, displayed potent anti-leukemic activity []. This suggests that exploring structural modifications within this class of compounds could be valuable in optimizing their biological activities.
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















